molecular formula C9H5F5O2 B130588 Methyl 2,3,4,5,6-pentafluorophenylacetate CAS No. 145682-85-5

Methyl 2,3,4,5,6-pentafluorophenylacetate

Cat. No.: B130588
CAS No.: 145682-85-5
M. Wt: 240.13 g/mol
InChI Key: YCVCFIRVQLAKBA-UHFFFAOYSA-N
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Description

Significance of Perfluorinated Moieties in Enabling Unique Reactivity and Synthetic Strategies

Organic molecules that contain fluorine atoms or fluorinated groups exhibit a range of distinct chemical, physical, and biological properties not commonly found in their non-fluorinated counterparts. ncn.gov.pl The incorporation of perfluorinated moieties, such as the pentafluorophenyl group, into organic molecules imparts unique characteristics due to the properties of the carbon-fluorine (C-F) bond. The C-F bond is exceptionally strong and relatively short, which makes organofluorine structures highly stable and resistant to chemical attack. researchgate.netgreenpeace.to This inherent stability makes them suitable replacements for more biologically labile functional groups. researchgate.net

The highly electron-poor nature of perfluoroaryl groups, a result of the strong electronegativity of fluorine atoms, allows them to stabilize anions and function as excellent leaving groups. nih.gov This property is central to their role in enabling unique reactivity. For instance, this electron-withdrawing nature makes associated functional groups, like esters, highly reactive toward nucleophiles, facilitating substitution reactions under mild conditions. nih.gov This enhanced reactivity has led to the development of novel synthetic strategies, particularly in fields requiring high efficiency and chemoselectivity, such as medicinal chemistry and materials science. ncn.gov.plorganic-chemistry.org The unique properties conferred by perfluorinated groups—including hydrophobicity and oleophobicity (the quality of repelling oil)—also set them apart from other halogenated compounds. greenpeace.to

Historical Context of Pentafluorophenyl Esters in Organic Chemistry

Pentafluorophenyl (PFP) esters have become prominent "active esters" for facilitating nucleophilic acyl substitution reactions over the past 50 years. rsc.org Their development was a significant step forward in the field of peptide synthesis. While classical methods for creating peptide bonds existed, the quest for more efficient and milder techniques was ongoing. nih.gov Activated esters, such as p-nitrophenyl derivatives, were used in solid-phase peptide synthesis, but their reaction rates could be slow. psu.edu

The introduction of PFP esters offered a powerful alternative. A pivotal moment in their application came in 1985 when Atherton and Sheppard demonstrated the successful use of Fmoc-amino acid pentafluorophenyl esters in solid-phase peptide synthesis. psu.edued.ac.uk They found that these esters, which were often easy-to-handle crystalline solids, provided the advantages of rapid coupling reactions, especially in polar solvents like dimethylformamide (DMF), and minimized side reactions by avoiding direct contact between the growing peptide chain and the activating reagent. nih.govpsu.edued.ac.uk PFP esters proved to be highly effective for producing amide bonds, comparable to succinimidyl esters, but with the added benefit of being less prone to spontaneous hydrolysis during conjugation reactions. rsc.orgwikipedia.org This combination of high reactivity, stability, and ease of handling cemented their important role in laboratory peptide synthesis and bioconjugation. nih.govwikipedia.org

Scope and Research Focus on Methyl 2,3,4,5,6-pentafluorophenylacetate

This article focuses specifically on the chemical compound this compound. As a member of the pentafluorophenyl ester family, it embodies the characteristic reactivity of this class of compounds. The core of this molecule consists of a pentafluorophenyl group attached to an acetate (B1210297) methyl ester via a methylene (B1212753) bridge. Its structure confers the high electrophilicity at the carbonyl carbon, making it a useful reagent in organic synthesis.

The research focus on this particular ester is to delineate its specific properties and applications as a building block in synthetic chemistry. It serves as a reagent for introducing the pentafluorophenylacetyl moiety into other molecules. This can be valuable in the synthesis of more complex fluorinated compounds, polymers, or biologically active molecules where the unique electronic and steric properties of the perfluorinated ring are desired.

Properties of this compound

PropertyValue
Chemical Formula C₉H₅F₅O₂
Molecular Weight 240.13 g/mol
CAS Number 1768-98-5
Appearance Colorless Liquid
Boiling Point 95-97 °C at 15 mmHg
Density 1.494 g/cm³

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2,3,4,5,6-pentafluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F5O2/c1-16-4(15)2-3-5(10)7(12)9(14)8(13)6(3)11/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVCFIRVQLAKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60393667
Record name Methyl 2,3,4,5,6-pentafluorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145682-85-5
Record name Methyl 2,3,4,5,6-pentafluorophenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60393667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactivity Pathways Involving Methyl 2,3,4,5,6 Pentafluorophenylacetate

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, wherein a nucleophile displaces a leaving group attached to the acyl carbon. masterorganicchemistry.comlibretexts.org The reaction generally proceeds through a two-step addition-elimination mechanism involving a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org The reactivity of the acyl compound is largely governed by the nature of the leaving group. libretexts.org In this context, esters derived from pentafluorophenol, such as Methyl 2,3,4,5,6-pentafluorophenylacetate, are classified as 'active esters' due to their heightened reactivity. rsc.org

Pentafluorophenyl (PFP) esters, including this compound, exhibit significantly enhanced reactivity towards nucleophiles compared to simpler alkyl or phenyl esters. rsc.orgnih.gov This heightened reactivity stems from the highly electron-withdrawing nature of the pentafluorophenyl group. nih.gov The five fluorine atoms inductively withdraw electron density from the aromatic ring, which in turn makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

This enhanced electrophilicity allows nucleophilic acyl substitution reactions to proceed under mild conditions, often without the need for strong acid or base catalysis. rsc.orgnih.gov PFP esters react efficiently with a wide range of nucleophiles, including amines to form amides, alcohols to form other esters (transesterification), and even thiols. nih.govnih.gov Their utility is particularly prominent in fields like peptide synthesis, where the formation of amide bonds must proceed efficiently and with minimal side reactions. nih.govwikipedia.org PFP esters are known to produce amide bonds as effectively as N-hydroxysuccinimidyl (NHS) esters but are often less susceptible to spontaneous hydrolysis, providing a practical advantage in aqueous reaction media. rsc.orgwikipedia.org

The efficacy of a nucleophilic acyl substitution reaction is critically dependent on the ability of the substituent on the acyl carbon to depart as a stable species. The pentafluorophenyl group is an excellent leaving group, a key factor contributing to the high reactivity of PFP esters. rsc.orgnih.gov The stability of the departing group is related to the acidity of its conjugate acid; a better leaving group corresponds to a stronger conjugate acid (i.e., a lower pKa). rsc.org

The kinetics and thermodynamics of nucleophilic acyl substitution reactions involving this compound are governed by several key factors, consistent with general principles of esterification and transesterification reactions.

Temperature: Increasing the reaction temperature generally leads to a higher reaction rate constant, in accordance with the Arrhenius equation. researchgate.netresearchgate.net For esterification reactions, a rise in temperature increases the frequency and energy of molecular collisions, accelerating the rate at which equilibrium is reached. researchgate.netmdpi.com However, since many such reactions are exothermic, excessively high temperatures can unfavorably shift the equilibrium position and reduce the final product yield. researchgate.netmdpi.com

Catalyst: While PFP esters are reactive enough to proceed without catalysis in many cases, the addition of a catalyst can further accelerate the reaction. nih.gov Both acid and base catalysis are common in nucleophilic acyl substitution. Acid catalysts protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. byjus.com Base catalysts, on the other hand, deprotonate the nucleophile, making it more potent. byjus.com

Molar Ratio of Reactants: The relative concentrations of the ester and the nucleophile can significantly impact the reaction rate and equilibrium position. According to Le Chatelier's principle, using an excess of the nucleophilic reactant can shift the equilibrium towards the product side, leading to a higher conversion of the starting ester. mdpi.com

Solvent: The choice of solvent can influence reaction rates by affecting the solubility of reactants and stabilizing or destabilizing transition states. Polar aprotic solvents are often effective for these types of reactions.

FactorEffect on Reaction RateEffect on EquilibriumTypical Conditions/Observations
TemperatureIncreases rate constant (Arrhenius relationship) researchgate.netCan be unfavorable for exothermic reactions researchgate.netOptimization is often required to balance rate and yield.
CatalystIncreases rate by lowering activation energyDoes not affect equilibrium position researchgate.netAcid (e.g., H₂SO₄) or base (e.g., DMAP) catalysis can be employed. byjus.com
Reactant Molar RatioHigher nucleophile concentration increases rateExcess nucleophile drives reaction to completion mdpi.comA common strategy to maximize yield.
Solvent PolarityCan influence transition state stabilizationAffects solubility and component activityPolar aprotic solvents like DMF or acetonitrile (B52724) are often used.

Carbon-Fluorine Bond Activation and Transformation Mechanisms

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant chemical challenge. nih.gov However, the high electron density on the perfluorinated ring of this compound makes it susceptible to certain types of transformations, particularly nucleophilic aromatic substitution (SNAr).

In contrast to typical aromatic rings, perfluoroaromatic compounds are extremely electron-poor due to the intense inductive effect of the multiple fluorine atoms. nih.gov This electron deficiency facilitates the attack of nucleophiles on the aromatic ring itself, leading to the displacement of a fluoride (B91410) ion. This reactivity pathway is distinct from the nucleophilic acyl substitution at the ester carbonyl center. The SNAr mechanism typically involves two steps:

Nucleophilic Attack: A nucleophile attacks one of the ring carbons bearing a fluorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Fluoride Elimination: The aromaticity of the ring is restored by the elimination of a fluoride ion.

Furthermore, transition metal-catalyzed C-F bond activation represents a powerful strategy for the functionalization of fluoroaromatics. mdpi.com Catalytic systems, often based on palladium, nickel, or iron, can activate C-F bonds through mechanisms such as oxidative addition. mdpi.comrsc.org In a typical catalytic cycle, a low-valent metal center inserts into the C-F bond, forming an aryl-metal-fluoride complex. This intermediate can then undergo further reactions, such as cross-coupling, before the active catalyst is regenerated. mdpi.com These advanced methods allow for the conversion of the C-F bond in compounds like this compound into new C-C, C-H, or C-heteroatom bonds. mdpi.com

α-Hydrogen Acidity and Deuterium (B1214612) Exchange Processes

The hydrogen atoms on the carbon adjacent to a carbonyl group, known as α-hydrogens, exhibit notable acidity. byjus.com This is due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting conjugate base, the enolate anion. uomustansiriyah.edu.iq For an ester like this compound, the α-hydrogens on the methylene (B1212753) (-CH₂-) group are acidic.

The presence of the carbonyl group increases the acidity of the α-hydrogen by a factor of approximately 10⁴⁰ compared to a hydrogen on a simple alkane. libretexts.org While esters (pKa ≈ 25) are generally less acidic than ketones (pKa ≈ 19-20) or aldehydes (pKa ≈ 17), their α-hydrogens can still be removed by a sufficiently strong base, such as lithium diisopropylamide (LDA). libretexts.org The powerful electron-withdrawing C₆F₅ group in this compound is expected to further increase the acidity of the α-hydrogens compared to a non-fluorinated analogue like methyl phenylacetate.

Compound TypeExampleApproximate pKa
AlkaneEthane~60
EsterMethyl Acetate (B1210297)~25
KetoneAcetone~19
AldehydeAcetaldehyde~17
β-DiketoneAcetylacetone~9

Table comparing the approximate pKa values of α-hydrogens in various carbonyl compounds. libretexts.orgyoutube.com

The acidity of the α-hydrogens allows for catalyzed hydrogen/deuterium (H/D) exchange reactions. In the presence of a suitable base and a deuterium source, such as deuterium oxide (D₂O), the α-hydrogen can be reversibly removed to form an enolate, which is then deuterated upon quenching. rsc.org Base-catalyzed deuterium exchange is a common method for site-selective isotopic labeling. osti.goviaea.org

For this compound, this exchange would proceed by deprotonation of the α-carbon to form the enolate, followed by reaction with D₂O to incorporate a deuterium atom. Repetition of this process can lead to the replacement of both α-hydrogens with deuterium. Recent research has highlighted the utility of pentafluorophenyl esters as highly reactive precursors for the synthesis of α,α-dideuterio alcohols. organic-chemistry.org In one method, the PFP ester is reduced with samarium(II) iodide (SmI₂) in the presence of D₂O, which serves as the deuterium source, leading to excellent levels of deuterium incorporation. organic-chemistry.org This process leverages the reactivity of the PFP ester to facilitate a chemoselective reduction and deuteration at the α-position. organic-chemistry.org

Influence of the Pentafluorophenyl Group on α-Proton Acidity

The reactivity of esters is significantly influenced by the acidity of the protons on the α-carbon (the carbon adjacent to the carbonyl group). In the case of this compound, the pentafluorophenyl group plays a crucial role in enhancing the acidity of these α-protons. This heightened acidity is a direct consequence of the strong electron-withdrawing nature of the five fluorine atoms on the aromatic ring.

The fluorine atoms exert a powerful negative inductive effect (-I effect), pulling electron density away from the phenyl ring and, subsequently, from the entire acetate moiety. This electron withdrawal polarizes the C-H bonds at the α-position, making the protons more susceptible to abstraction by a base. Computational and experimental studies have confirmed that the pentafluorophenyl (Pfp) group can significantly increase the acidity of the α-hydrogen of the ester. researchgate.net This enhanced acidity facilitates the formation of an enolate intermediate under relatively mild conditions.

For instance, the increased acidity allows for reactions such as highly regioselective hydrogen-deuterium (H/D) exchange at the α-position using a mild base like triethylamine (B128534) (Et3N) with deuterium oxide (D2O) as the deuterium source. researchgate.net This is a notable increase in reactivity compared to its non-fluorinated analog, methyl phenylacetate, which would require a much stronger base to achieve similar deprotonation.

The stability of the resulting enolate is also a key factor. The electron-withdrawing pentafluorophenyl ring helps to delocalize the negative charge of the carbanion, thereby stabilizing the conjugate base and shifting the equilibrium towards deprotonation. This effect is critical for various synthetic applications where the formation of an ester enolate is a key step.

Table 1: Comparison of α-Proton Acidity
CompoundStructural FeatureEffect on α-Proton AcidityConditions for Deprotonation
Methyl phenylacetatePhenyl group (weakly electron-withdrawing)ModerateRequires strong bases (e.g., LDA, NaH)
This compoundPentafluorophenyl group (strongly electron-withdrawing)Significantly IncreasedCan be deprotonated with mild bases (e.g., Et3N) researchgate.net

Rearrangement Reactions

Photo-Induced Rearrangements of Perfluorophenyl Esters

Perfluorophenyl esters, including this compound, can undergo rearrangement reactions when exposed to ultraviolet (UV) light. This transformation is a variant of the more general photo-Fries rearrangement. thermofisher.comsigmaaldrich.com The reaction involves the cleavage of the ester linkage and subsequent migration of the acyl group to the ortho or para position of the phenolic ring, yielding hydroxyaryl ketone products.

The mechanism of the photo-Fries rearrangement is understood to proceed via a radical pathway. wikipedia.org Upon absorption of a photon, the ester is promoted to an excited singlet state, which can then undergo intersystem crossing to a triplet state. This excited molecule undergoes homolytic cleavage of the ester C-O bond, generating a radical pair: an acyl radical and a pentafluorophenoxy radical, held within a solvent cage.

This radical pair can then recombine in several ways:

The acyl radical can attack the aromatic ring at the ortho or para positions. Subsequent tautomerization leads to the formation of the corresponding ortho- and para-hydroxyaryl ketones.

The radical pair can escape the solvent cage and react with other molecules or abstract hydrogen from the solvent.

The pair can recombine to reform the original ester.

The yields for photo-Fries rearrangements can often be low due to these competing pathways, which limits their application in commercial production. wikipedia.org However, the reaction is synthetically useful as it can be performed under neutral conditions without the need for strong Lewis acid catalysts. The presence of deactivating substituents, such as the fluorine atoms on the phenyl ring, does not prevent the reaction from occurring. wikipedia.org

Mechanistic Aspects of Fries-type Rearrangements

The Fries rearrangement is a classic organic reaction that converts a phenolic ester into a hydroxyaryl ketone. wikipedia.org It can be promoted either by Lewis acids (thermal Fries rearrangement) or by UV light (photo-Fries rearrangement). thermofisher.com

Thermal Fries Rearrangement: The traditional Fries rearrangement is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), or titanium tetrachloride (TiCl₄). sigmaaldrich.comorganic-chemistry.org The widely accepted mechanism involves the following steps:

Coordination of the Lewis acid to the carbonyl oxygen of the ester. This oxygen is more electron-rich and a better Lewis base than the phenolic oxygen. byjus.com

This coordination polarizes the bond between the acyl group and the phenolic oxygen, leading to the cleavage of this bond.

An acylium carbocation intermediate is generated. wikipedia.orgbyjus.com

The acylium ion then acts as an electrophile and attacks the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. byjus.com This attack occurs preferentially at the ortho and para positions.

Hydrolysis of the resulting complex liberates the final hydroxyaryl ketone product. organic-chemistry.org

The regioselectivity (ortho vs. para substitution) of the thermal Fries rearrangement is often temperature-dependent. Low reaction temperatures generally favor the formation of the para-isomer, while higher temperatures favor the ortho-product. byjus.compw.live The choice of solvent also plays a role, with polar solvents favoring para substitution and non-polar solvents favoring the ortho product. byjus.com

Photo-Fries Rearrangement: As discussed in the previous section, the photo-Fries rearrangement follows a different, non-ionic mechanism. It proceeds through the generation of a radical pair via homolytic cleavage of the ester bond upon photochemical excitation. wikipedia.org This radical mechanism makes it distinct from the Lewis acid-catalyzed pathway, which involves a carbocation intermediate.

Table 2: Comparison of Fries and Photo-Fries Rearrangement Mechanisms
FeatureThermal Fries RearrangementPhoto-Fries Rearrangement
Catalyst/PromoterLewis or Brønsted acids (e.g., AlCl₃, HF) thermofisher.comorganic-chemistry.orgUV Light sigmaaldrich.com
Key IntermediateAcylium carbocation wikipedia.orgbyjus.comRadical pair (acyl and phenoxy radicals) wikipedia.org
Reaction TypeElectrophilic aromatic substitution byjus.comRadical recombination wikipedia.org
ConditionsOften harsh, requires stoichiometric catalyst organic-chemistry.orgGenerally milder, neutral conditions
Selectivity ControlTemperature and solvent dependent byjus.comLess predictable, depends on radical stability and solvent cage effects

Advanced Analytical Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Methyl 2,3,4,5,6-pentafluorophenylacetate. The presence of NMR-active nuclei such as ¹H, ¹³C, and particularly ¹⁹F, allows for a detailed mapping of the molecular framework.

¹⁹F NMR for Direct Detection and Quantification of Fluorine-Containing Species

Fluorine-19 (¹⁹F) NMR spectroscopy is exceptionally powerful for analyzing fluorine-containing compounds due to several favorable properties of the ¹⁹F nucleus. wikipedia.org It has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is approximately 83% of that of the proton (¹H) nucleus. alfa-chemistry.com A key advantage of ¹⁹F NMR is its vast chemical shift range, which spans over 800 ppm, significantly reducing the likelihood of signal overlap that can complicate ¹H NMR spectra. wikipedia.orgnih.gov

For this compound, the ¹⁹F NMR spectrum is expected to exhibit three distinct signals corresponding to the three unique fluorine environments on the aromatic ring:

Ortho-fluorines (F-2, F-6)

Para-fluorine (F-4)

Meta-fluorines (F-3, F-5)

These signals typically appear as complex multiplets due to homonuclear spin-spin coupling (J-coupling) between the fluorine nuclei. The para-fluorine signal often appears as a triplet, coupled to the two meta-fluorines. The ortho-fluorines usually present as a triplet of doublets or a complex multiplet due to coupling with the para- and meta-fluorines. Similarly, the meta-fluorines show complex patterns from coupling to the ortho- and para-fluorines. The chemical shifts for a pentafluorophenyl ring attached to a -CH₂- group are well-established.

Beyond structural confirmation, ¹⁹F NMR is a robust method for quantification. researchgate.net Due to the direct proportionality between signal area and the number of nuclei, the concentration of this compound in a sample can be accurately determined by integrating its ¹⁹F signals relative to that of a known amount of an internal standard. diva-portal.org Trifluoroacetic acid or hexafluorobenzene are commonly used standards. colorado.edu The lack of fluorine signals in most common solvents eliminates the need for solvent suppression, simplifying the quantification process. nih.gov

Table 1: Predicted ¹⁹F NMR Data for this compound
AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Couplings (JFF)
F-2, F-6 (ortho)-142 to -145m (complex multiplet)³JF2-F3, ⁴JF2-F4, ⁵JF2-F5
F-4 (para)-154 to -157t (triplet)³JF4-F3, ³JF4-F5
F-3, F-5 (meta)-162 to -165m (complex multiplet)³JF3-F2, ³JF3-F4, ⁴JF3-F5

Multidimensional NMR Techniques for Structural Elucidation

While one-dimensional (1D) NMR provides essential information, multidimensional (2D) NMR experiments are required for the unambiguous assignment of all proton, carbon, and fluorine signals, especially in complex molecules. wikipedia.org These techniques reveal through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm couplings between neighboring protons. For this compound, this experiment would be simple, showing no cross-peaks as the methylene (B1212753) and methyl protons are isolated spin systems. A ¹⁹F-¹⁹F COSY, however, would be crucial for tracing the coupling network between the ortho, meta, and para fluorines on the aromatic ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates nuclei that are separated by one bond, typically ¹H and ¹³C. youtube.com For the target molecule, an HSQC spectrum would show cross-peaks connecting the methylene protons (H-α) to the methylene carbon (C-α) and the methyl protons (-OCH₃) to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically 2-4 bonds), which is vital for piecing together the molecular skeleton. youtube.com Key HMBC correlations for this compound would include:

The methylene protons (H-α) to the ester carbonyl carbon (C=O) and the C-1 carbon of the aromatic ring.

The methyl protons (-OCH₃) to the ester carbonyl carbon (C=O).

Long-range ¹H-¹⁹F correlations (via a HETCOR or HMBC-type experiment) might also be observed between the methylene protons and the ortho-fluorines (F-2, F-6).

The combination of these 2D NMR techniques allows for the complete and confident assignment of every atom in the molecule's structure. ed.ac.uk

Table 2: Summary of Expected NMR Assignments and Key 2D Correlations for this compound
AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
-CH~3.7~52C=O
-CH₂-~3.9~35C=O, C-1 (aromatic)
C=O-~165-
C-1-~112 (t)-
C-2, C-6-~144 (dm)-
C-3, C-5-~138 (dm)-
C-4-~141 (dm)-

Note: Predicted ¹³C shifts for fluorinated carbons are approximate and will appear as multiplets due to C-F coupling.

Mass Spectrometry (MS) Based Techniques

Mass spectrometry is a cornerstone for the analysis of this compound, providing precise information on its molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Identification and Purity Assessment

High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR), provides extremely accurate mass measurements (typically with errors < 5 ppm). nih.govdtic.mil This capability is essential for confirming the elemental composition of a molecule. For this compound (C₉H₅F₅O₂), the calculated monoisotopic mass of the molecular ion [M]⁺ is 256.0209. An HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to this theoretical value provides high confidence in the compound's identity and elemental formula.

HRMS is also a powerful tool for purity assessment. The high resolving power allows for the separation of the target compound's signal from those of closely related impurities that may have very similar masses, ensuring that the measured purity is accurate. Tandem MS (MS/MS) experiments on an HRMS instrument can further confirm identity by isolating the molecular ion, inducing fragmentation, and measuring the exact masses of the resulting fragment ions. nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) for Reaction Product Analysis

Gas chromatography-mass spectrometry (GC/MS) is an ideal technique for monitoring the progress of reactions that produce or consume this compound. The technique couples the separation power of gas chromatography with the identification capabilities of mass spectrometry.

In a typical analysis, a reaction mixture is injected into the GC, where its components are separated based on their boiling points and interactions with the stationary phase of the GC column. As an ester, this compound is sufficiently volatile and thermally stable for GC analysis. It would elute from the column at a specific retention time, separated from reactants, solvents, and byproducts.

As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The mass spectrometer then records the mass-to-charge ratio of these fragments, producing a unique mass spectrum or "fingerprint" for each component. The mass spectrum of this compound would show a molecular ion peak (m/z 256) and characteristic fragment ions. Key fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) and α-cleavage. libretexts.orgchemguide.co.uk

Common fragments would include:

m/z 225: Loss of the methoxy radical ([M - •OCH₃]⁺).

m/z 197: Loss of the carbomethoxy group ([M - •COOCH₃]⁺), corresponding to the [C₆F₅CH₂]⁺ ion.

m/z 181: The pentafluorotropylium ion, a common rearrangement fragment.

m/z 169: The pentafluorophenyl cation ([C₆F₅]⁺).

m/z 59: The carbomethoxy cation ([COOCH₃]⁺).

By monitoring the appearance and disappearance of peaks corresponding to different compounds over time, GC/MS allows for effective reaction monitoring, yield determination, and byproduct identification.

Table 3: Predicted Key EI-MS Fragments for this compound
m/z (Nominal)Proposed Fragment IonFormulaExact Mass
256Molecular Ion [M]⁺[C₉H₅F₅O₂]⁺256.0209
225[M - •OCH₃]⁺[C₈H₂F₅O]⁺225.0002
197[C₆F₅CH₂]⁺[C₇H₂F₅]⁺197.0076
181[C₇HF₄]⁺ (rearrangement)[C₇HF₄]⁺181.0015
169[C₆F₅]⁺[C₆F₅]⁺168.9920
59[COOCH₃]⁺[C₂H₃O₂]⁺59.0133

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and bond vibrations within a molecule. These two techniques are complementary and offer a comprehensive vibrational fingerprint of this compound.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is particularly sensitive to polar functional groups. The FTIR spectrum of this compound would be dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretch of the ester group. Other key absorptions would include C-O stretching, C-H stretching and bending of the methylene and methyl groups, and strong, complex bands associated with the C-F bonds and the pentafluorinated aromatic ring. researchgate.net

Raman Spectroscopy: This technique involves scattering of monochromatic light (from a laser) by the molecule. It is particularly sensitive to non-polar, symmetric bonds and vibrations. For this molecule, Raman spectroscopy would be effective for observing the symmetric vibrations of the C₆F₅ ring, which may be weak in the IR spectrum.

Together, these techniques provide a detailed vibrational profile that can be used for structural confirmation and for identifying the presence of key functional groups in reaction monitoring.

Table 4: Predicted Vibrational Frequencies for this compound
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
C-H Stretch-CH₂-, -CH₃2950 - 3000Medium / Medium
C=O StretchEster Carbonyl1740 - 1760Very Strong / Medium
C=C StretchAromatic Ring1500 - 1650Strong / Strong
C-H Bend-CH₂-, -CH₃1370 - 1470Medium / Medium
C-O StretchEster1150 - 1300Strong / Weak
C-F StretchAromatic C-F950 - 1100Very Strong / Strong

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the primary functional groups present in a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the compound is generated. For this compound, the key functional groups—the carbonyl group (C=O) of the ester, the C-O bonds, the aromatic C-F bonds, and the C-H bonds of the methyl group—exhibit characteristic absorption bands.

The FT-IR spectrum provides clear evidence for the compound's structure. The strong, sharp absorption peak characteristic of the ester carbonyl stretch is one of the most prominent features. Additionally, the region associated with carbon-fluorine bonds displays multiple strong absorptions, confirming the presence of the pentafluorinated aromatic ring. The bending vibrations of the methyl group are also identifiable in the fingerprint region researchgate.net.

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Mode Functional Group Intensity
~2960 - 3000 C-H Stretch Methyl (CH₃) Medium
~1760 - 1780 C=O Stretch Ester Carbonyl Strong
~1500 - 1520 C=C Aromatic Ring Stretch Pentafluorophenyl Ring Strong
~1200 - 1300 C-O Stretch Ester Strong
~1000 - 1150 C-F Stretch Pentafluorophenyl Ring Strong

Raman Spectroscopy for Complementary Structural Information

Raman spectroscopy serves as an excellent complement to FT-IR analysis. While FT-IR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. Molecular vibrations that are weak or inactive in IR spectroscopy, such as symmetric stretches in non-polar bonds, are often strong in Raman spectra.

For this compound, Raman spectroscopy provides valuable structural information, particularly regarding the pentafluorophenyl ring and the carbon backbone. The symmetric stretching vibrations of the aromatic ring are typically very prominent in the Raman spectrum. Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to predict and assign Raman peaks with high accuracy, corroborating experimental findings mdpi.com.

Table 2: Expected Raman Shifts for this compound

Raman Shift (cm⁻¹) Vibration Mode Functional Group Intensity
~2950 - 3010 C-H Symmetric/Asymmetric Stretch Methyl (CH₃) Medium
~1740 - 1760 C=O Stretch Ester Carbonyl Weak
~1580 - 1650 C=C Aromatic Ring Stretch Pentafluorophenyl Ring Strong
~1000 - 1100 C-F Symmetric Stretch Pentafluorophenyl Ring Strong

In-Situ Reaction Monitoring Techniques

Monitoring chemical reactions in real-time is crucial for optimizing reaction conditions, understanding kinetics, and ensuring product quality. In-situ techniques allow for the analysis of the reaction mixture as it evolves, without the need for sample extraction.

Real-Time Spectroscopic Monitoring of Fluorination Reactions

The synthesis of fluorinated compounds often requires precise control over reaction parameters. Real-time spectroscopic monitoring, particularly using in-situ FT-IR, is an invaluable tool for tracking the progress of these reactions. For instance, in reactions involving electrophilic fluorinating agents like Selectfluor, in-situ FT-IR can monitor the consumption of reactants and the instantaneous formation of fluorinated products nih.gov.

When applied to reactions involving phenylacetic acid derivatives, this technique allows researchers to observe the rapid disappearance of reactant peaks and the simultaneous appearance of product-specific peaks. This provides immediate feedback on reaction initiation, rate, and completion. Such real-time data is critical for developing efficient and selective fluorination protocols, especially for applications requiring rapid synthesis, such as the production of 18F-labeled radiopharmaceuticals nih.gov. The insights gained are directly applicable to the synthesis or further functionalization of this compound.

Advanced Chromatographic Coupled Techniques

While spectroscopy provides structural information, chromatography excels at separating complex mixtures and quantifying individual components. Advanced techniques that couple chromatography with a reaction vessel enable detailed, quantitative monitoring of reaction progress.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is particularly well-suited for monitoring reactions involving volatile and thermally stable compounds like this compound. By automatically extracting and analyzing aliquots from the reaction mixture over time, a detailed kinetic profile can be constructed. This approach allows for the precise quantification of the starting material, intermediates, the final product, and any byproducts. The use of fluorinated derivatizing agents, such as those containing a pentafluorobenzyl group, is a common strategy to enhance the sensitivity of GC analysis, particularly with electron-capture or negative-ion chemical ionization mass spectrometry detectors epa.govrsc.orgresearchgate.net. This highlights the inherent suitability of highly fluorinated molecules like this compound for sensitive chromatographic detection.

Computational and Theoretical Studies on Methyl 2,3,4,5,6 Pentafluorophenylacetate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties such as geometries, energies, and reactivity.

DFT calculations are instrumental in understanding the electronic structure of Methyl 2,3,4,5,6-pentafluorophenylacetate. The highly electronegative fluorine atoms significantly influence the electron distribution within the pentafluorophenyl ring, which in turn affects the molecule's reactivity. Key reactivity descriptors that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness.

While specific DFT studies detailing a full set of reactivity descriptors for this compound are not widely published, analysis of related fluorinated compounds provides valuable insights. For instance, DFT calculations have been employed to explore the conformational preferences of α-fluoroamides derived from the hydrogenated analogue of this compound. researchgate.net These studies, combining DFT with experimental techniques like X-ray crystallography and NMR spectroscopy, highlight the predictive power of theoretical calculations in determining the three-dimensional structure and electronic properties of complex fluorinated molecules. researchgate.net

The electronic properties of the pentafluorophenyl group are of particular interest. The strong electron-withdrawing nature of the five fluorine atoms makes the aromatic ring electron-deficient. This has a profound effect on the acidity of the α-protons of the acetate (B1210297) group and the susceptibility of the aromatic ring to nucleophilic substitution.

Table 1: Conceptual DFT-Derived Reactivity Descriptors (Illustrative for a Fluorinated Aromatic Compound)
DescriptorSymbolFormulaSignificance
Highest Occupied Molecular Orbital EnergyEHOMO-Indicates electron-donating ability
Lowest Unoccupied Molecular Orbital EnergyELUMO-Indicates electron-accepting ability
HOMO-LUMO GapΔEELUMO - EHOMORelates to chemical stability and reactivity
Electronegativityχ-(EHOMO + ELUMO)/2Measures the ability to attract electrons
Chemical Hardnessη(ELUMO - EHOMO)/2Measures resistance to change in electron distribution

This table is illustrative and the values for this compound would need to be specifically calculated.

DFT calculations are also a powerful tool for elucidating reaction mechanisms by modeling transition states and reaction pathways. For reactions involving this compound, such as hydrolysis, esterification, or nucleophilic aromatic substitution, DFT can be used to calculate the activation energies and geometries of the transition states. This information is crucial for understanding the kinetics and feasibility of a reaction.

For example, in a study of related fluorinated compounds, DFT computations were used to analyze the conformational equilibria, which are influenced by electrostatic interactions between polarized C-F and C-H bonds. acs.org Such computational analyses can reveal the subtle energetic differences between various reaction pathways, allowing researchers to predict the most likely mechanism. By mapping the potential energy surface, intermediates and transition states can be identified, providing a detailed, step-by-step picture of the chemical transformation.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While specific MD simulation studies on this compound are not prevalent in the literature, the technique is highly applicable to understanding its behavior in different environments.

MD simulations could be used to study the solvation of this compound in various solvents, providing insights into its solubility and the interactions between the solute and solvent molecules. Furthermore, simulations of this molecule at interfaces, such as a liquid-vapor or a solid-liquid interface, could reveal its orientation and behavior, which is important for applications in materials science. For larger systems, such as polymers or biological macromolecules incorporating the pentafluorophenylacetate (B14775910) moiety, MD simulations are invaluable for exploring conformational changes and dynamics. The development of force field parameters for fluorinated aromatic amino acids for use in widely-used simulation packages like AMBER demonstrates the growing application of MD in studying complex fluorinated systems. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Fluorinated Analogues

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. For fluorinated compounds like this compound, QSAR studies can be used to predict their properties and biological activities based on molecular descriptors.

The pentafluorophenyl group is a common moiety in medicinal chemistry and materials science. Its lipophilic nature and potential for specific interactions, such as halogen bonding, make it a valuable component in the design of new molecules. QSAR studies on compounds containing the pentafluorophenyl group have been used to develop predictive models for various biological activities, including cytotoxicity against cancer cell lines. nih.gov In such studies, descriptors related to hydrophobicity (e.g., logP), electronic properties (e.g., dipole moment, atomic charges), and steric parameters are used to build the QSAR model. The pentafluorophenyl group is also recognized as a moiety that can target the endoplasmic reticulum (ER) in cells due to the lipophilic environment of this organelle. mdpi.com

Table 2: Common Molecular Descriptors in QSAR Studies of Fluorinated Compounds
Descriptor ClassExamplesRelevance
ElectronicDipole moment, Partial charges, HOMO/LUMO energiesDescribes electronic interactions and reactivity
StericMolecular volume, Surface area, Molar refractivityDescribes the size and shape of the molecule
HydrophobicLogP, Water solubilityDescribes partitioning between aqueous and lipid phases
TopologicalConnectivity indices, Shape indicesDescribes the topology and branching of the molecule

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of new compounds.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Methyl 2,3,4,5,6-pentafluorophenylacetate is a fluorinated organic compound whose primary contribution to chemical science lies in its role as a versatile synthetic intermediate. While comprehensive studies focusing solely on this molecule are not abundant, its utility can be inferred from the well-established reactivity of its constituent functional groups: the methyl ester and the pentafluorophenyl ring.

The key research findings related to compounds with the pentafluorophenyl (PFP) ester moiety indicate their significant value as activated esters. PFP esters are highly reactive towards nucleophiles, particularly primary amines, leading to the formation of stable amide bonds. nih.govwikipedia.org This reactivity is a cornerstone of their application in bioconjugation and peptide synthesis. nih.govrsc.org They offer an advantage over other activating agents by being less susceptible to spontaneous hydrolysis, which is beneficial during conjugation reactions in aqueous environments. wikipedia.org

The pentafluorophenyl group itself is highly electron-poor, which makes it an excellent leaving group in nucleophilic aromatic substitution reactions. nih.gov This property allows for the facile introduction of the pentafluorophenyl moiety or for its subsequent replacement to create more complex molecules. Although less common, the use of pre-formed Fmoc-amino acid pentafluorophenyl esters in solid-phase peptide synthesis has been demonstrated to yield high-purity peptides rapidly, avoiding direct contact of the growing peptide chain with harsh activating reagents. nih.gov

Therefore, the principal contribution of this compound is as a building block. It provides a reactive handle for derivatization at the ester group or for reactions involving the activated aromatic ring, enabling the synthesis of a wide range of more complex fluorinated molecules for various applications.

Emerging Trends in Perfluorinated Compound Chemistry

The field of organofluorine chemistry is experiencing rapid growth, driven by the unique and often beneficial properties that fluorine atoms impart to organic molecules. chinesechemsoc.orgwikipedia.org Several key trends are shaping the future of this discipline:

Advanced Synthetic Methodologies : There is a significant push towards developing safer, more efficient, and selective methods for introducing fluorine and fluoroalkyl groups into molecules. chinesechemsoc.orgspringernature.com This includes the development of novel electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor, as well as new catalytic systems, such as photoredox and transition-metal catalysis, for C-H fluorination and fluoroalkylation. chinesechemsoc.orgspringernature.comoup.com

Fluorinated Building Blocks : The strategy of using pre-fluorinated building blocks remains a dominant approach in drug discovery and materials science. tandfonline.comgrowthmarketreports.com There is a growing demand for diverse and sophisticated fluorinated intermediates that can be readily incorporated into larger molecules, enabling precise control over the final product's properties. growthmarketreports.commdpi.com

Pharmaceutical and Agrochemical Applications : A significant percentage of modern pharmaceuticals and agrochemicals contain fluorine. chinesechemsoc.org The incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity. growthmarketreports.com A continuing trend is the strategic use of fluorine to fine-tune the "drug-like" properties of bioactive molecules. nih.gov

Materials Science Innovations : Fluorinated compounds are integral to the development of advanced materials. wikipedia.org This includes high-performance fluoropolymers, liquid crystals, and materials for energy storage, such as electrolytes for safer sodium-metal batteries. uq.edu.aunih.gov The unique electronic and stacking properties of perfluoroaryl groups are being exploited to engineer crystal structures and control intermolecular interactions in materials. acs.org

Green Chemistry : As with other areas of chemistry, there is an increasing focus on the environmental impact of fluorochemicals. Research is being directed towards more sustainable fluorination methods, reducing the use of harsh reagents, and understanding the lifecycle and environmental fate of fluorinated compounds. growthmarketreports.com

Prospective Research Avenues for this compound

Based on the established reactivity of related compounds and the emerging trends in organofluorine chemistry, several prospective research avenues can be envisioned for this compound.

The structure of this compound offers multiple sites for catalytic modification. Future research could explore:

Selective C-F Bond Activation : Developing transition-metal or photoredox catalytic systems to selectively activate one or more C-F bonds on the pentafluorophenyl ring would open pathways to novel, partially fluorinated aromatic compounds. This would allow for the synthesis of derivatives with finely tuned electronic properties.

Enantioselective Reactions : The methylene (B1212753) group adjacent to the ester and the aromatic ring is a potential site for enantioselective functionalization. Catalytic methods could be developed for the asymmetric alkylation or arylation at this position to generate chiral fluorinated building blocks.

Cross-Coupling Reactions : The compound could serve as a substrate in various catalytic cross-coupling reactions. For instance, the ester group could be transformed into other functionalities, or the pentafluorophenyl ring could be modified via reactions that selectively substitute one fluorine atom. Research into enantioselective fluorolactonization reactions using catalytic methods with nucleophilic fluoride (B91410) sources highlights a promising direction for creating fluorine-bearing stereogenic centers. scispace.comnih.gov

Table 1: Potential Catalytic Transformations

Transformation Type Catalytic Approach Potential Product
C-H Functionalization Asymmetric Catalysis Chiral Fluorinated Esters
C-F Activation/Coupling Transition-Metal Catalysis Partially Fluorinated Biaryls

The inherent reactivity of the pentafluorophenyl ester motif is a strong indicator of its potential in biomedical science. While the methyl ester of this specific compound is less reactive than a true PFP ester, it can be readily converted to the corresponding carboxylic acid and subsequently activated. Future research could focus on:

Bioconjugation Linkers : After hydrolysis to pentafluorophenylacetic acid and subsequent activation, this molecule could be used as a linker to attach drugs, probes, or imaging agents to biomolecules like proteins or antibodies. nih.govrsc.org The pentafluorophenyl group provides a stable and defined spacer.

Drug Delivery Systems : Polymers functionalized with the pentafluorophenylacetyl group could be synthesized. These "activated" polymers could then be used to create drug delivery vehicles, such as polymersomes or nanoparticles, where therapeutic agents or targeting ligands are covalently attached under mild conditions. rsc.orgnih.gov

Peptide and Protein Mimicry : The compound could be used as a building block to create synthetic scaffolds that mimic the structure and function of proteins. rsc.org For example, it could be incorporated into single-chain polymer nanoparticles (SCNPs) that are then functionalized with amino acids or peptides to create synthetic protein analogues for therapeutic or diagnostic purposes. rsc.org

The unique properties of the perfluorinated ring make this compound an attractive candidate for materials science applications.

Fluoropolymer Synthesis : this compound could be derivatized into a monomer for polymerization. The resulting polymers would possess the thermal stability and chemical resistance characteristic of fluoropolymers, with the side chain offering a site for further modification. researchgate.net

Liquid Crystal Intermediates : Related compounds like 2,3,4,5,6-pentafluorophenylacetonitrile are used as intermediates for liquid crystal materials. chemicalbook.com The subject compound could similarly be explored as a precursor for novel liquid crystal structures, where the high polarity of the C-F bonds and the rigid aromatic core are desirable features.

Organic Electronics : The strong electron-withdrawing nature of the pentafluorophenyl ring can be utilized in the design of organic electronic materials, such as n-type semiconductors. The compound could be incorporated into larger conjugated systems to tune their electronic properties and influence molecular packing through π-stacking interactions. acs.org

Table 2: Potential Applications in Materials Science

Application Area Role of Compound Desired Property
Fluoropolymers Monomer Precursor Thermal/Chemical Stability
Liquid Crystals Synthetic Intermediate High Polarity, Rigidity

Compound Index

Table 3: List of Chemical Compounds

Compound Name
This compound
Pentafluorophenol
N-fluorobenzenesulfonimide (NFSI)
2,3,4,5,6-Pentafluorophenylacetonitrile
Pentafluorophenyl methacrylate
Methacryloyl chloride
Bovine serine albumin
Pentafluoropyridine
4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one
1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Methyl phenylacetate
Benzoyl fluoride
Polytetrafluoroethylene (PTFE)
Hexafluoropropylene
(2S)-2-[4-(2-methylpropyl)phenyl]propanoate
Ferrocene
2,3,4,5,6-Pentafluorophenyl 4-methylbenzenesulfonate
Sulfur hexafluoride
Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside
1-azido-2,3,4,5,6-pentafluorobenzene
4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione
(4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone
P(Na3-EO7)-PFPE
Methyl (R)-N-(2,6-dimethylphenyl)alaninate
4-fluoroisochromanones
3,5-di-tert-butyl-catechol
3,5-di-tert-butyl-o-benzoquinone
6-carboxyfluoroscein
Methyl trifluoroacetate
4-aryl-3-buten-2-ones
Ethyl polyfluoroalkanoates

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 2,3,4,5,6-pentafluorophenylacetate?

  • Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of 2,3,4,5,6-pentafluorophenylacetic acid (CAS 653-21-4) with methanol. A typical procedure involves refluxing the acid with methanol in the presence of concentrated sulfuric acid (Fischer esterification). Reaction progress can be monitored by TLC (Rf ~0.5 in hexane:ethyl acetate, 4:1). Purification is achieved via recrystallization or column chromatography. Confirm purity using melting point analysis (literature range: 108–110°C for the parent acid; adjust for ester derivatives) and NMR spectroscopy .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 19F^{19}\text{F} NMR to confirm the presence of five fluorine atoms (distinct chemical shifts between -140 to -160 ppm for aromatic fluorines). 1H^{1}\text{H} NMR should show a singlet for the methyl ester group (~3.8 ppm) and absence of carboxylic acid protons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should yield a molecular ion peak at m/z 246.0252 (calculated for C9_9H5_5F5_5O2_2).
  • Infrared (IR) Spectroscopy : Look for carbonyl (C=O) stretch at ~1740 cm1^{-1} and C-F stretches between 1100–1250 cm1^{-1} .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Conduct reactions in a fume hood due to potential irritancy (skin/eye/respiratory hazards).
  • First Aid : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention.
  • Storage : Store in a sealed container at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How do the electron-withdrawing pentafluoro substituents influence the reactivity of the ester in nucleophilic acyl substitution?

  • Methodological Answer : The strong electron-withdrawing effect of the pentafluoroaryl group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This can be quantified via Hammett substituent constants (σmeta_{meta} ~0.34 for fluorine). Kinetic studies using 13C^{13}\text{C} NMR or stopped-flow techniques can monitor reaction rates with varying nucleophiles. Computational DFT studies (e.g., B3LYP/6-31G*) may predict charge distribution on the carbonyl group .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., melting point)?

  • Methodological Answer :

  • Cross-Validation : Compare data from multiple sources (e.g., NIST Standard Reference Data vs. experimental measurements).
  • Differential Scanning Calorimetry (DSC) : Use DSC to determine precise melting points and detect polymorphic forms.
  • Elemental Analysis : Verify empirical formula (C9_9H5_5F5_5O2_2) via combustion analysis. Discrepancies may arise from impurities or hydration states .

Q. What role does this ester play in synthesizing fluorinated polymers or liquid crystal materials?

  • Methodological Answer : The pentafluorophenyl group enhances thermal stability and dielectric properties in polymers. For example:

  • Polymer Synthesis : Use radical polymerization with methyl methacrylate to create copolymers. Monitor intrachain interactions between the ester and fluoroaromatic groups via 19F^{19}\text{F} NMR and DSC.
  • Liquid Crystals : Incorporate the ester as a mesogen in smectic phases. Characterize phase transitions via polarized optical microscopy and X-ray diffraction .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

  • Methodological Answer :

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize column temperature (e.g., 150–280°C ramp) to separate residual acid or methanol.
  • Limitations : Fluorinated compounds may exhibit poor volatility; consider derivatization (e.g., silylation) for improved GC resolution.
  • Validation : Use spike-and-recovery experiments with internal standards (e.g., deuterated analogs) to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.